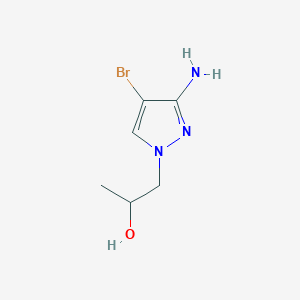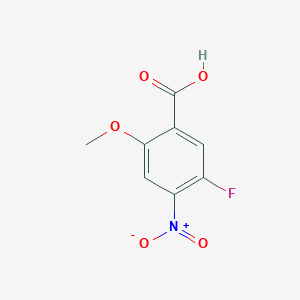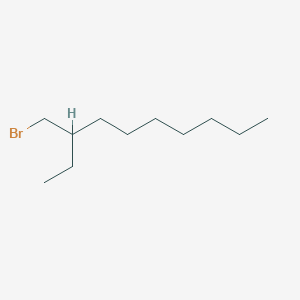![molecular formula C7H11BClNO2S B13647533 [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)
[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular weight of 219.5 g/mol . This compound is notable for its boronic acid group, which is often utilized in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride typically involves the reaction of 4-methyl-6-(methylsulfanyl)pyridine with a boronic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the boronic acid group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or boronic esters.
Substitution: Biaryl compounds or other cross-coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, boronic acid derivatives are often used as enzyme inhibitors, particularly for proteases and kinases. This compound could potentially be explored for such applications .
Medicine: Boronic acid derivatives have shown promise in medicinal chemistry for the development of anticancer and antibacterial agents. [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride could be investigated for similar therapeutic applications .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Wirkmechanismus
The mechanism of action of [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the sulfur and pyridine functionalities.
4-Methylphenylboronic acid: Similar in structure but without the pyridine ring and sulfur group.
6-Methyl-2-pyridylboronic acid: Contains a pyridine ring but lacks the methylsulfanyl group.
Uniqueness: [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride is unique due to the presence of both a methylsulfanyl group and a pyridine ring, which can influence its reactivity and binding properties in chemical and biological systems .
Eigenschaften
Molekularformel |
C7H11BClNO2S |
|---|---|
Molekulargewicht |
219.50 g/mol |
IUPAC-Name |
(4-methyl-6-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2S.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4,10-11H,1-2H3;1H |
InChI-Schlüssel |
QDMGEXKRIGAIBO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1C)SC)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
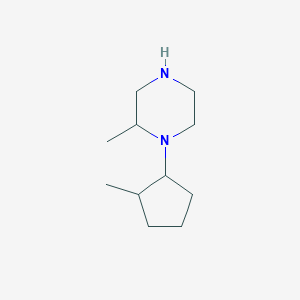
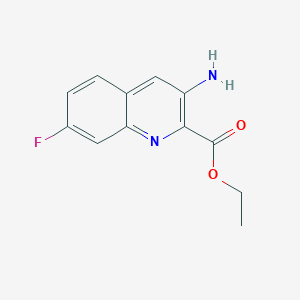
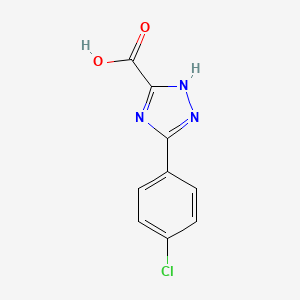
![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)

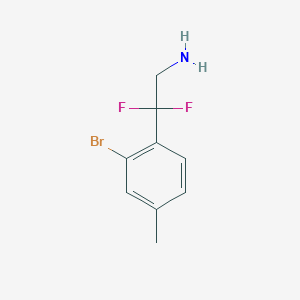
![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
